
4-Methylpyridine-2-carbaldehyde
Overview
Description
. It is a derivative of pyridine, where a methyl group is attached to the fourth position and an aldehyde group is attached to the second position of the pyridine ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyridine-2-carbaldehyde can be synthesized through the reaction of pyridine formaldehyde with methyl acetone . The reaction efficiency can be enhanced by adding suitable catalysts and solvents during the process.
Industrial Production Methods: Industrial production of this compound typically involves the use of optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 4-Methylpyridine-2-carboxylic acid.
Reduction: 4-Methylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Methylpyridine-2-carbaldehyde is characterized by a pyridine ring substituted with a methyl group and an aldehyde functional group. This structure enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Chemistry
- Building Block for Synthesis : this compound serves as a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic addition reactions makes it suitable for creating more complex structures .
- Oxidation Reactions : The compound has been studied for its oxidation behavior under wet air conditions, yielding various oxidation products. Such reactions are essential for understanding the environmental impact of pyridine derivatives and their degradation pathways .
Biology
- Biologically Active Compounds : this compound is involved in synthesizing biologically active compounds that can be utilized in drug discovery. Its derivatives have shown promise in targeting various biological pathways, particularly in antimicrobial and antitumor research .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Pathogen | Activity Level (Zone of Inhibition) |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Candida albicans | Low |
Medicine
- Therapeutic Agents : The compound is being explored for its potential in synthesizing therapeutic agents aimed at treating neurological and inflammatory diseases. Its structural characteristics allow for modifications that enhance biological activity .
- Isoniazid Synthesis : this compound is an intermediate in the production of isoniazid, a well-known tuberculostatic drug. This highlights its significance in pharmaceutical applications related to infectious diseases .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used to manufacture specialty chemicals and functional materials. Its versatility facilitates the development of diverse chemical products .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antimicrobial agents.
Case Study 2: Oxidation Under Wet Air Conditions
Research conducted on the oxidation of this compound under simulated industrial conditions demonstrated the formation of multiple oxidation products. This study provided insights into the environmental degradation processes of pyridine derivatives and their implications for waste management strategies .
Mechanism of Action
The mechanism of action of 4-Methylpyridine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context of its use, such as enzyme inhibition or coordination with metal ions.
Comparison with Similar Compounds
2-Formylpyridine (Pyridine-2-carboxaldehyde): Similar structure but without the methyl group at the fourth position.
3-Formylpyridine (Pyridine-3-carboxaldehyde): Similar structure but with the aldehyde group at the third position.
4-Formylpyridine (Pyridine-4-carboxaldehyde): Similar structure but without the methyl group at the fourth position.
Uniqueness: 4-Methylpyridine-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the pyridine ring, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
4-Methylpyridine-2-carbaldehyde, also known as 2-formyl-4-methylpyridine, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antitumor potential, antimicrobial effects, and the mechanisms underlying these activities.
Chemical Structure and Properties
This compound belongs to the pyridine family, characterized by a pyridine ring substituted at the 2-position with an aldehyde group and at the 4-position with a methyl group. Its molecular formula is C7H7N, and it has a molecular weight of approximately 107.14 g/mol. The presence of the aldehyde functional group contributes to its reactivity and biological activity.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. A study evaluated various thiosemicarbazone derivatives synthesized from pyridine-2-carboxaldehyde, including those derived from this compound. The most active compounds showed promising results against L1210 leukemia in mice, with some achieving tumor control percentages (T/C) exceeding 250% and notable long-term survival rates .
Case Study: Thiosemicarbazones
In a series of experiments, thiosemicarbazones derived from this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, complexes formed with transition metals such as cobalt(III) and copper(II) exhibited enhanced cytotoxicity linked to their ability to interact with cellular thiols, leading to redox reactions that could induce apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows notable antimicrobial properties. Studies have indicated that 4-methylpyridine-N-oxide, a derivative of this compound, possesses bactericidal activity against several strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Complexation : The ability of the compound to form complexes with metal ions enhances its biological efficacy. For example, metal complexes derived from thiosemicarbazones have been shown to exhibit increased cytotoxicity due to their enhanced cellular uptake and interaction with biomolecules .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death through apoptosis .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methylpyridine-2-carbaldehyde, and what are their key considerations?
- Methodological Answer : While direct synthesis methods for this compound are not explicitly detailed in the provided evidence, analogous pyridine derivatives suggest two plausible approaches:
Vilsmeier-Haack Formylation : Introduce the aldehyde group at position 2 of 4-methylpyridine using POCl₃ and DMF under controlled conditions. This method is widely used for formylating aromatic systems .
Oxidative Methods : Oxidation of a 2-hydroxymethyl group (if present) on 4-methylpyridine using MnO₂ or other oxidizing agents. However, regioselectivity and side reactions must be monitored .
- Key Challenges : Ensuring regioselectivity at the 2-position and avoiding over-oxidation or polymerization of the aldehyde group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : The aldehyde C=O stretch typically appears near 1700 cm⁻¹, while pyridine ring vibrations occur between 1600–1400 cm⁻¹. Compare with group frequency charts for pyridine derivatives .
- NMR :
- ¹H NMR : Aldehyde proton resonates at δ ~9–10 ppm. Methyl protons at the 4-position appear as a singlet near δ 2.5 ppm.
- ¹³C NMR : Aldehyde carbon at δ ~190–200 ppm; pyridine carbons show distinct shifts based on substitution patterns .
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 121 (C₇H₇NO) confirms the molecular formula.
Advanced Research Questions
Q. How does the methyl group at the 4-position influence the reactivity of the aldehyde moiety?
- Methodological Answer :
- Steric Effects : The 4-methyl group may hinder nucleophilic attack at the aldehyde (position 2) due to proximity, especially in bulky reagents.
- Electronic Effects : The electron-donating methyl group slightly reduces the electrophilicity of the aldehyde, potentially slowing reactions like nucleophilic addition. Comparative studies on 2-pyridinecarboxaldehyde (lacking the methyl group) show faster reaction kinetics .
- Experimental Design : Conduct kinetic studies using model nucleophiles (e.g., hydrazine) to compare reaction rates with and without the 4-methyl substituent.
Q. What strategies mitigate side reactions during multi-step functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily convert the aldehyde to an acetal (e.g., using ethylene glycol) during reactions targeting other positions .
- Catalytic Control : Use palladium or copper catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyridine ring while preserving the aldehyde .
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). The LUMO energy indicates electrophilicity, while HOMO-LUMO gaps predict reaction feasibility .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways for aldehydes in different environments.
Properties
IUPAC Name |
4-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMHSRHDUBNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968306 | |
Record name | 4-Methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53547-60-7 | |
Record name | 4-Methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53547-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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